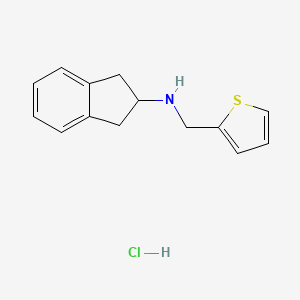

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Beschreibung

N-(Thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound featuring a 2,3-dihydro-1H-inden-2-amine core substituted with a thiophen-2-ylmethyl group. Its molecular structure combines an indane scaffold (a bicyclic aromatic system) with a thiophene moiety, which confers unique electronic and steric properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS.ClH/c1-2-5-12-9-13(8-11(12)4-1)15-10-14-6-3-7-16-14;/h1-7,13,15H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKGKTXZCZYQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

Formation of the Indanamine Core: The indanamine core can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate aromatic compound is reacted with an aldehyde in the presence of a Lewis acid catalyst.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where the indanamine core reacts with 2-thiophenemethyl chloride.

Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the indanamine core.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethylformamide (DMF) are employed.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or carboxylic acids.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride serves as a scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Research has indicated that compounds derived from this scaffold exhibit promising results in various pharmacological assays.

Neuropharmacology

Studies have shown that derivatives of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride may possess neuroprotective properties. For instance, research into similar compounds has revealed potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects.

Anticancer Research

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. This makes it a candidate for further exploration in cancer therapeutics.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds derived from N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amines. The findings indicated that these compounds could significantly reduce oxidative stress markers in neuronal cultures, suggesting a protective mechanism against neurodegeneration.

Case Study 2: Anticancer Activity

In another study featured in Cancer Letters, researchers synthesized various analogs of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amines and evaluated their cytotoxic effects on breast cancer cells. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Wirkmechanismus

The mechanism by which N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring and indanamine core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of 2,3-dihydro-1H-inden-2-amine derivatives. Key structural variations among analogs include:

| Compound Name | Substituents/R-Groups | Molecular Formula | Key Features | Biological Activity/Notes |

|---|---|---|---|---|

| N-(Thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride | Thiophen-2-ylmethyl | C₁₄H₁₆ClNS | Sulfur-containing heterocycle (thiophene) | Limited mutagenicity data; no mutagenicity observed in bacterial assays . |

| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | Ethyl groups at positions 5 and 6 | C₁₃H₂₀ClN | Lipophilic substitutions enhance steric bulk | Intermediate for indacaterol synthesis; synthesized via Friedel-Crafts acylation . |

| N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | Methyl group on the amine | C₁₀H₁₄ClN | Smaller alkyl substituent | Used in neurological studies; lower molecular weight may improve blood-brain barrier penetration . |

| DL5016 (N-((6-(naphthalen-2-yl)imidazo-[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine) | Naphthalene and imidazo-oxazole substituents | C₂₄H₂₂N₄O | Extended aromatic system with fused heterocycles | Potent human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.66 μM) . |

| (3-Methylphenyl)methylamine hydrochloride | 3-Methylphenyl and thiophen-2-ylmethyl | C₁₃H₁₆ClNS | Dual aromatic substituents (thiophene + toluene derivative) | Physicochemical data available (molar mass: 253.79 g/mol); supplier-listed . |

Pharmacological and Toxicological Profiles

- Receptor Activation : DL5016, a complex analog, demonstrates selective CAR agonism, suggesting that inden-2-amine derivatives can be tailored for receptor specificity .

Physicochemical Properties

- Lipophilicity : The thiophene moiety in the target compound introduces moderate lipophilicity, while ethyl or methyl substitutions alter solubility and steric hindrance.

- Stability : Hydrochloride salts generally improve crystallinity and thermal stability compared to free bases.

Biologische Aktivität

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride features a bicyclic structure with a thiophene moiety. Its chemical formula is , and it is characterized by the following structural elements:

| Element | Description |

|---|---|

| Bicyclic Ring | Contains an indene structure |

| Amino Group | Linked to the indene structure |

| Thiophene Ring | Substituted via a methyl linkage |

Synthesis

The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves multi-step organic reactions. These reactions may include:

- Formation of the indene backbone.

- Introduction of the thiophene ring through electrophilic substitution.

- Hydrochloride salt formation to enhance solubility and stability.

Research indicates that specific reaction conditions and reagents are crucial for optimizing yield and purity during synthesis .

Neuropharmacological Effects

Recent studies have highlighted the potential of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride as an antidepressant and neuroprotective agent . The compound's structure suggests interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary data indicate that it may modulate receptor activity or influence neurotransmitter uptake mechanisms .

Antioxidant Properties

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amines have shown promising antioxidant properties in vitro. These properties are critical for neuroprotection, as oxidative stress is a significant factor in neurodegenerative diseases. The compound's ability to scavenge free radicals has been documented, suggesting its potential therapeutic applications in conditions like Alzheimer's disease .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, potentially due to its ability to induce apoptosis in malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amines, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-indene | Bicyclic structure without substituents | Base structure for many derivatives |

| N-methyl-2,3-dihydro-1H-indene amine hydrochloride | Methyl group on nitrogen | Variation in side chain affects biological activity |

| 5-amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro | Contains an amino group at position 5 | Potentially different pharmacological properties |

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-indene amine hydrochloride stands out due to its specific thiophene substitution which may confer unique interactions within biological systems compared to other indene derivatives .

Case Studies

Several case studies have documented the biological activity of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-indene derivatives:

- Antidepressant Activity : A study conducted on animal models demonstrated significant reductions in depressive-like behaviors following administration of the compound.

- Neuroprotective Effects : In vitro assays revealed that the compound could protect neurons from oxidative stress-induced damage.

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that the compound effectively induced apoptosis at specific concentrations.

Q & A

Q. What are the recommended synthetic routes for preparing N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride?

- Methodological Answer : While direct synthesis of this compound is not detailed in the literature, analogous inden-2-amine derivatives (e.g., 5,6-diethyl-substituted variants) are synthesized via Friedel-Crafts acylation followed by hydrogenation of N-protected intermediates. For example, N-protected 2-aminoindan can undergo regioselective acetylation using acetyl chloride as both reagent and solvent, avoiding halogenated solvents . Subsequent hydrogenation and functionalization with thiophen-2-ylmethyl groups may involve reductive amination or nucleophilic substitution. Optimize reaction conditions (e.g., solvent, catalyst) to enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substitution patterns. ¹H and ¹³C NMR can resolve aromatic protons (thiophene and indenyl groups) and amine protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX programs ) resolves absolute stereochemistry if chiral centers are present. Infrared (IR) spectroscopy identifies NH and HCl stretching vibrations.

Q. How can researchers assess the compound’s purity and stability?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity. Stability studies under varying pH, temperature, and light exposure should include accelerated degradation tests monitored via LC-MS. For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis evaluates moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) model HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and stability. For example, the thiophene moiety may enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions . Software like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental data.

Q. What strategies resolve contradictions in regioselectivity during functionalization of the indenyl core?

- Methodological Answer : Conflicting regioselectivity in Friedel-Crafts or electrophilic substitutions can arise from steric or electronic factors. Use computational tools (DFT) to map electron density distribution. Experimentally, protect the amine group to reduce directing effects, and test alternative catalysts (e.g., Lewis acids like AlCl₃ vs. FeCl₃) . Compare yields and byproducts via GC-MS or HPLC to identify optimal conditions.

Q. How can researchers evaluate the compound’s biological activity in vitro?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For CNS-targeting potential (given structural similarity to AMPA receptor modulators ), employ electrophysiological assays on neuronal cells. Use colorimetric assays (e.g., MTT for cytotoxicity) and validate target engagement via radioligand binding studies.

Key Methodological Notes

- Crystallography : For novel derivatives, refine crystal structures using SHELXL and visualize with ORTEP-3 .

- Regulatory Compliance : Structural analogs may fall under controlled substance laws (e.g., Ireland’s Misuse of Drugs Act ); verify legal status before synthesis.

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate variability in yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.